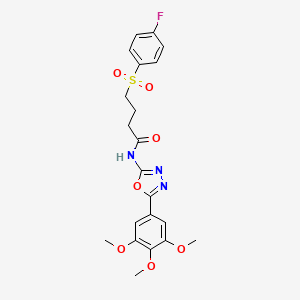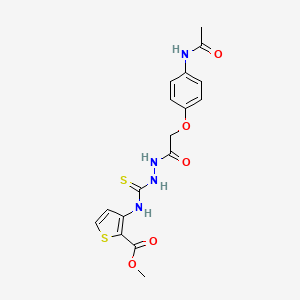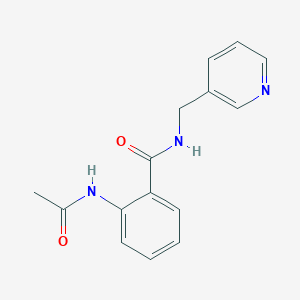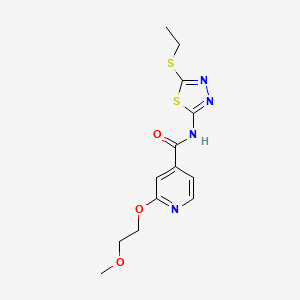
3-(3,4-dichlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dichlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea, also known as DPU-1, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of urea derivatives and has been found to possess interesting biological activities.
Aplicaciones Científicas De Investigación
Biological and Pharmacological Effects
Chlorogenic Acid (CGA), sharing a structural motif with the dichlorophenyl group, demonstrates a wide range of biological and therapeutic roles including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity activities. CGA's ability to modulate lipid and glucose metabolism suggests potential applications for compounds with similar structural features in treating metabolic disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Additionally, CGA has shown hepatoprotective effects by protecting against chemical or lipopolysaccharide-induced injuries (Naveed et al., 2018).
Environmental Impact and Degradation
The environmental impact of chlorophenols, which share the dichlorophenyl characteristic, has been extensively reviewed. These compounds exert moderate toxic effects on mammalian and aquatic life, with their toxicity to fish becoming considerable upon long-term exposure. The persistence of chlorophenols in the environment varies, being low in the presence of adapted microflora capable of biodegrading these compounds, but can become moderate to high depending on environmental conditions. This suggests that similar compounds could also exhibit moderate persistence and potentially toxic effects in aquatic environments, underscoring the need for careful management and treatment strategies to minimize their environmental impact (Krijgsheld & Gen, 1986).
Biodegradation
The review on the fate of phenylurea herbicides in soils, which may share functional similarities with "3-(3,4-dichlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea," highlights the importance of biodegradation in the natural attenuation of pesticides in agricultural soils. It emphasizes the pivotal role of microbial degradation in mitigating environmental pollution caused by such compounds. Understanding the microbial processes and pathways involved in the degradation of phenylurea herbicides can inform strategies to enhance the biodegradation of similar compounds, thereby reducing their persistence and potential environmental harm (Hussain et al., 2015).
Propiedades
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O/c18-14-9-8-12(11-15(14)19)21-17(23)22(16-7-4-10-20-16)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPCJSZAHSLDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)N(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2893977.png)

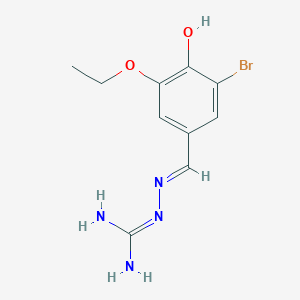

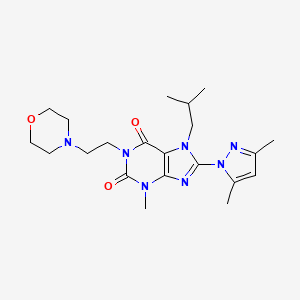
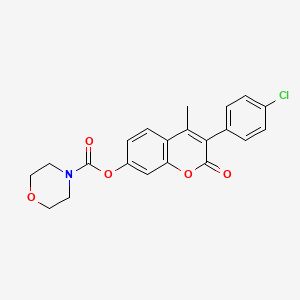


![2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2893990.png)
![3-Tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2893993.png)
